1,2,3,8-Tetrahydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,8-Tetrahydroxyanthracene-9,10-dione, also known as quinalizarin, is a tetrahydroxyanthraquinone derivative. This compound is characterized by the presence of four hydroxyl groups at the 1, 2, 3, and 8 positions on the anthracene ring, along with two ketone groups at the 9 and 10 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,8-Tetrahydroxyanthracene-9,10-dione can be synthesized through the oxidation of 1,2-dihydroxyanthracene-9,10-dione or 1,4-dihydroxyanthracene-9,10-dione using fuming sulfuric acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced in large quantities using the aforementioned synthetic routes. The process typically involves the use of large-scale oxidation reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,8-Tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Fuming sulfuric acid is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroquinones .
Wissenschaftliche Forschungsanwendungen
1,2,3,8-Tetrahydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for other anthraquinone derivatives.
Wirkmechanismus
The mechanism of action of 1,2,3,8-tetrahydroxyanthracene-9,10-dione involves its interaction with specific molecular targets:
Protein Kinase CK2 Inhibition: The compound inhibits the activity of protein kinase CK2, a serine/threonine kinase involved in various cellular processes.
Catechol O-Methyltransferase Inhibition: It also acts as a potent inhibitor of catechol O-methyltransferase, an enzyme involved in the metabolism of catecholamines.
Vergleich Mit ähnlichen Verbindungen
1,2,3,8-Tetrahydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1,2,5,8-Tetrahydroxyanthracene-9,10-dione (Quinalizarin): Both compounds have similar structures but differ in the positions of the hydroxyl groups.
1,4-Dihydroxyanthracene-9,10-dione (Quinizarin): This compound has hydroxyl groups at the 1 and 4 positions, making it less hydroxylated compared to this compound.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H8O6 |
---|---|
Molekulargewicht |
272.21 g/mol |
IUPAC-Name |
1,2,3,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O6/c15-7-3-1-2-5-9(7)13(19)10-6(11(5)17)4-8(16)12(18)14(10)20/h1-4,15-16,18,20H |
InChI-Schlüssel |
RYNJNOIRECCGKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.